

Urease-IN-3: A Comparative Guide to Metalloenzyme Cross-Reactivity

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Compound of Interest

Compound Name: **Urease-IN-3**

Cat. No.: **B12417530**

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For Researchers, Scientists, and Drug Development Professionals

Urease-IN-3, also identified as compound L12, is a synthetic flavonoid analogue that has demonstrated potent inhibitory activity against urease, a nickel-dependent metalloenzyme. This guide provides a comparative analysis of **Urease-IN-3**'s performance and explores the potential for cross-reactivity with other metalloenzymes, a critical consideration in drug development for assessing off-target effects. While direct experimental data on the cross-reactivity of **Urease-IN-3** is not currently available in the public domain, this guide offers insights based on the known interactions of flavonoid compounds with other metalloenzymes and provides detailed experimental protocols for researchers to conduct their own selectivity profiling.

Urease-IN-3: Urease Inhibition Profile

Urease-IN-3 has been identified as a significant inhibitor of urease, with a reported half-maximal inhibitory concentration (IC₅₀) in the low micromolar range. This level of potency positions it as a compound of interest for therapeutic applications targeting urease-dependent pathologies.

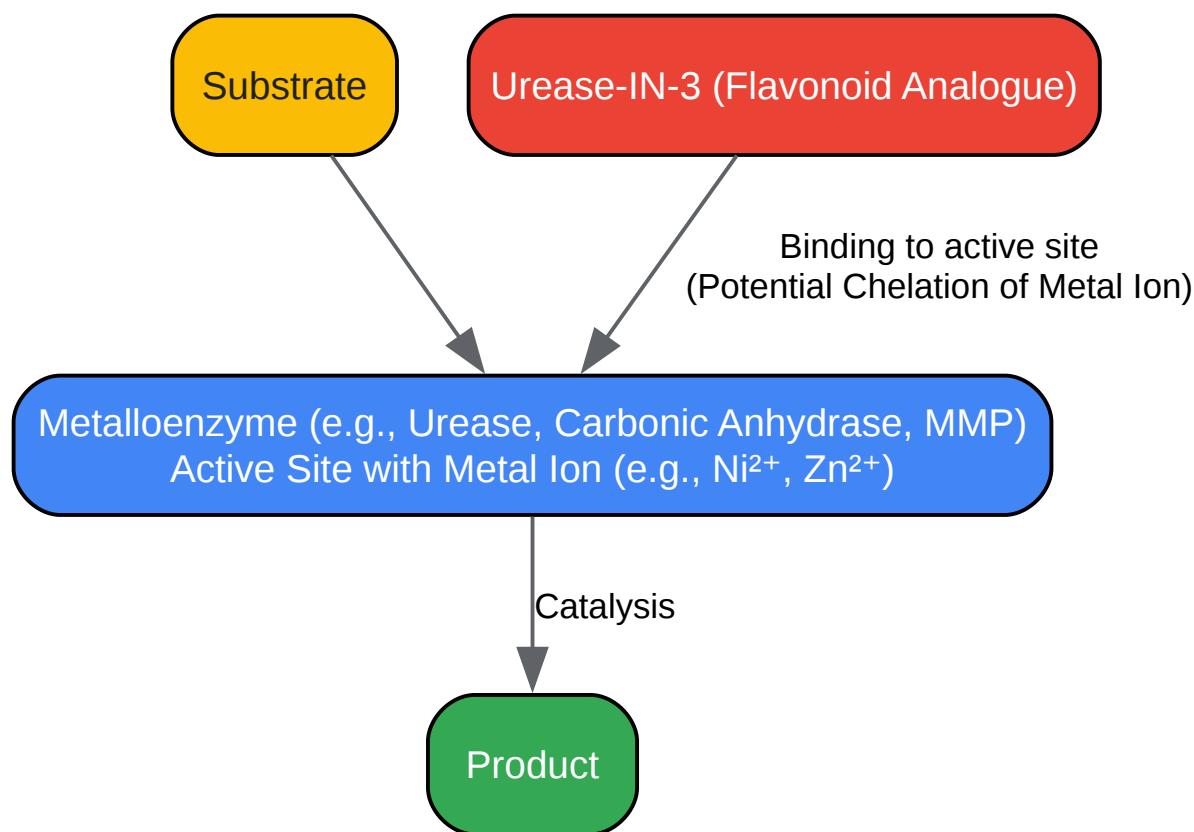
| Compound | Target Enzyme | IC50 (μM) | Compound Class | Reference |
|--------------------|---------------|--------------------------|--------------------|-----------|
| Urease-IN-3 (L12) | Urease | 1.207 | Flavonoid Analogue | |
| Thiourea (Control) | Urease | >10-fold weaker than L12 | Standard Inhibitor | |

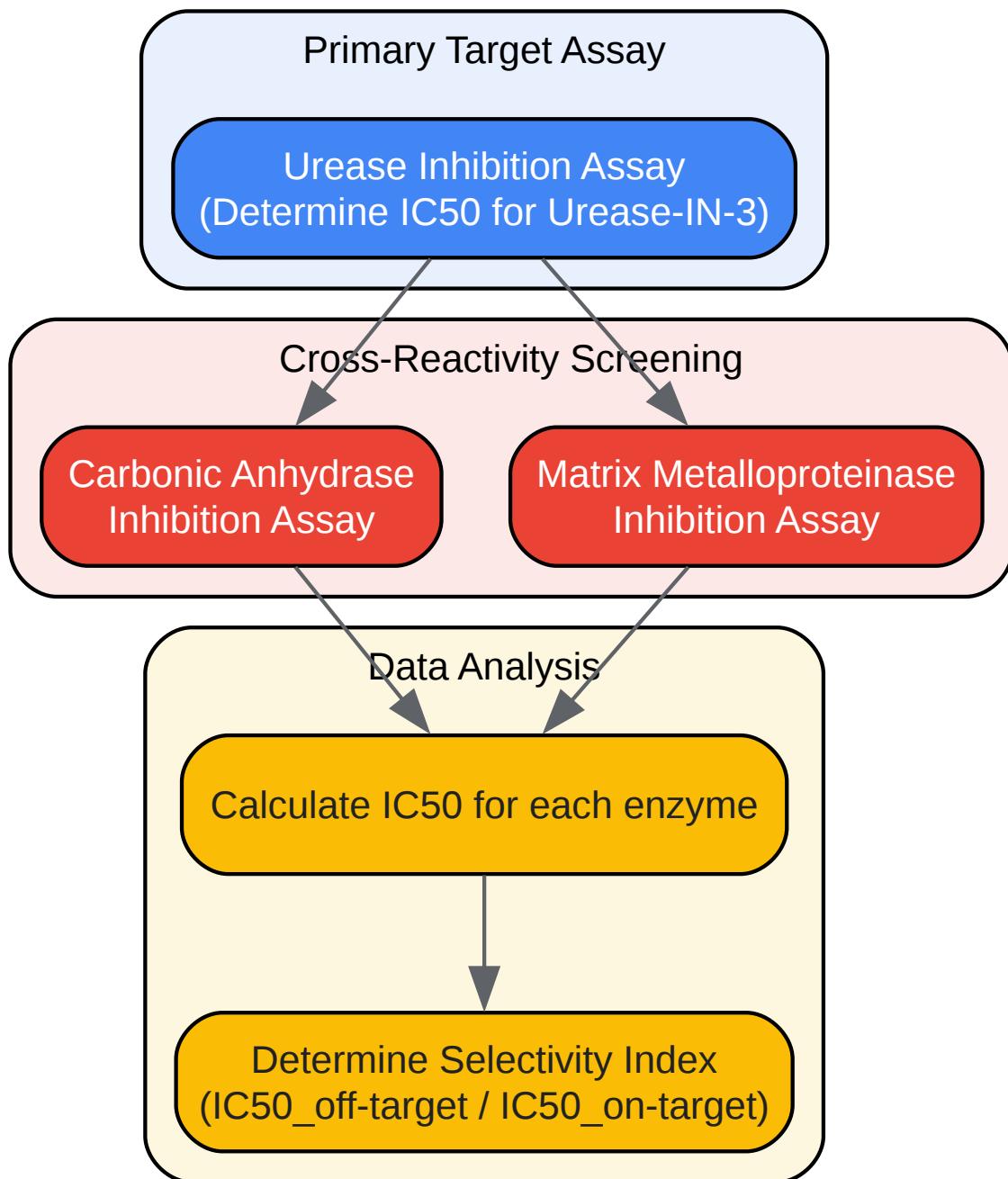
Potential for Cross-Reactivity with Other Metalloenzymes

Urease-IN-3's flavonoid scaffold is a common structural motif in many biologically active compounds. Flavonoids are known to interact with various metalloenzymes, primarily through chelation of the metal ions in the enzyme's active site. This raises the possibility of **Urease-IN-3** exhibiting off-target inhibitory effects on other metalloenzymes. Key metalloenzyme families of concern for cross-reactivity studies include zinc-dependent carbonic anhydrases and matrix metalloproteinases (MMPs).

Conceptual Signaling Pathway of Metalloenzyme Inhibition

The following diagram illustrates the general mechanism by which a small molecule inhibitor, such as **Urease-IN-3**, can interact with a metalloenzyme.



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